molecular formula C9H8Cl2O3 B1425221 Methyl 2-(3,5-dichlorophenyl)-2-hydroxyacetate CAS No. 1249705-88-1

Methyl 2-(3,5-dichlorophenyl)-2-hydroxyacetate

Cat. No. B1425221
M. Wt: 235.06 g/mol
InChI Key: ZIRDWWNAXJFVAZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds has been discussed in various studies. For instance, the key intermediate (S,E)-methyl 2-(2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-hydroxypropyl)phenyl)-2-methyl-propanoate for the production of anti-asthma montelukast was implemented by using Microbacterium campoquemadoensis . Another study discussed the synthesis of Methyl 2-(3,5-dichlorophenyl)benzo[d]oxazole-6-carboxylate .


Chemical Reactions Analysis

The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. It involves the use of a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . The reaction involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Scientific Research Applications

  • Synthesis of Medicinal Compounds : The compound is used as an intermediate in the synthesis of Clopidogrel, an antiplatelet drug for preventing strokes and heart attacks. This process involves specific reactions that result in the formation of the title compound through a series of interactions (Li, Xu, & Zhang, 2012).

  • Polymerization Applications : Methyl 2-(bicyclo[3.1.0)hex-1-yl)acrylate, synthesized from a related compound, methyl 2-(cyclopentene-1-yl)-2-hydroxyacetate, undergoes radical homopolymerization. This process involves opening the cyclopropane ring, resulting in a polymer with a significant glass transition temperature, demonstrating the compound's utility in polymer chemistry (Moszner et al., 2003).

  • Drug Intermediate Production : It's also used as an intermediate for propiverine hydrochloride, a drug related to urinary bladder dysfunction. The synthesis involves a series of reactions leading to the formation of methyl esters and subsequent products, showcasing its role in the production of pharmaceuticals (Fu, 2008).

  • Chemical Synthesis : The compound is involved in chemical synthesis processes like the preparation of certain dichlorophenyl compounds. These syntheses provide key intermediates for further chemical and pharmacological applications (Rene & Badet, 1994).

  • Analytical Chemistry : It is used in the development of methods for the detection of drugs and their metabolites, demonstrating its significance in analytical chemistry and drug monitoring (Marunaka et al., 1987).

  • Organic Chemistry Education : Its derivatives can be used in educational settings to enhance student interest in scientific research and improve experimental skills, particularly in organic chemistry experiments (Min, 2015).

  • Environmental Chemistry : Studies involving photodegradation of related compounds like dichlorprop and 2-naphthoxyacetic acid in water also highlight the relevance of such compounds in understanding environmental chemical processes (Climent & Miranda, 1997).

Future Directions

Biocatalysis is becoming a key subassembly in the medicinal chemist’s toolbox. The intermediates of many important therapeutic agents have been successfully synthesized via biocatalysis . Further development and increased utilization of biocatalysis for the production of drugs with an emphasis on green chemistry can be expected .

properties

IUPAC Name

methyl 2-(3,5-dichlorophenyl)-2-hydroxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O3/c1-14-9(13)8(12)5-2-6(10)4-7(11)3-5/h2-4,8,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIRDWWNAXJFVAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC(=CC(=C1)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(3,5-dichlorophenyl)-2-hydroxyacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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